

# A Head-to-Head Comparison of Leading RET Inhibitors: Selpercatinib vs. Pralsetinib

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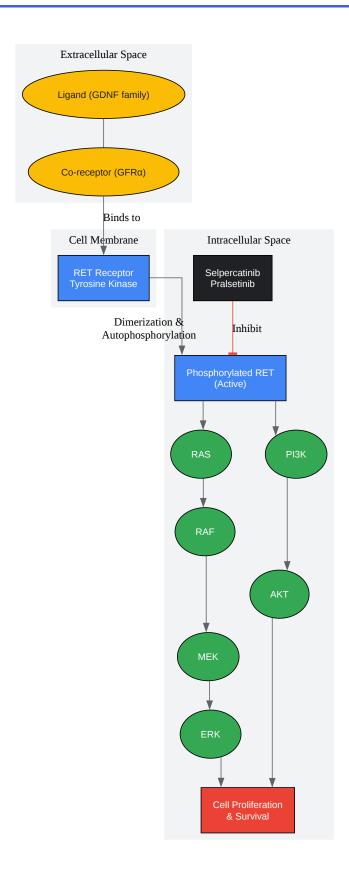
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In the landscape of precision oncology, the development of selective RET inhibitors has marked a significant advancement for patients with cancers harboring rearranged during transfection (RET) gene alterations. This guide provides a detailed comparison of the efficacy and key characteristics of two leading FDA-approved RET inhibitors, selpercatinib and pralsetinib. A third compound, **Ret-IN-7**, is a potent RET kinase inhibitor available for research purposes, but a lack of publicly available, peer-reviewed data precludes its inclusion in this detailed comparative analysis.[1][2][3][4][5][6][7][8]

## Mechanism of Action: Targeting the RET Signaling Pathway

Both selpercatinib and pralsetinib are highly selective and potent inhibitors of the RET receptor tyrosine kinase.[9][10][11][12] Under normal physiological conditions, the RET pathway is crucial for the development of the nervous and renal systems.[9][10][11] In several cancer types, including non-small cell lung cancer (NSCLC) and thyroid cancers, genetic alterations such as fusions or point mutations in the RET gene lead to constitutive activation of the kinase. This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways like MAPK/ERK and PI3K/AKT.[9][10][11] Selpercatinib and pralsetinib function by competing with ATP for the kinase's binding site, thereby blocking its activity and inhibiting the oncogenic signaling cascade.[9][10][11][12]





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**Diagram 1:** Simplified RET Signaling Pathway and Point of Inhibition.



## Comparative Efficacy in RET Fusion-Positive NSCLC

The pivotal clinical trials for selpercatinib (LIBRETTO-001) and pralsetinib (ARROW) have demonstrated significant clinical activity in patients with RET fusion-positive non-small cell lung cancer (NSCLC). The following tables summarize the key efficacy data from these trials.

Table 1: Efficacy in Previously Treated RET Fusion-Positive NSCLC

Efficacy Endpoint	Selpercatinib (LIBRETTO- 001)	Pralsetinib (ARROW)
Objective Response Rate (ORR)	64%	61%
Median Duration of Response (DoR)	17.5 months	22.3 months
Median Progression-Free Survival (PFS)	16.5 months	16.5 months

Data from patients who received prior platinum-based chemotherapy.

Table 2: Efficacy in Treatment-Naïve RET Fusion-Positive NSCLC

Efficacy Endpoint	Selpercatinib (LIBRETTO- 001)	Pralsetinib (ARROW)
Objective Response Rate (ORR)	85%	73%
Median Duration of Response (DoR)	Not Reached	Not Reached
Median Progression-Free Survival (PFS)	Not Reached	13.0 months



A matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive NSCLC suggested similar outcomes, though median PFS was significantly prolonged with selpercatinib. In the overall population of this analysis, the median PFS was 22.1 months for selpercatinib and 13.3 months for pralsetinib.

### **Intracranial Efficacy**

A critical aspect of treatment for NSCLC is the ability of a drug to penetrate the central nervous system (CNS), as brain metastases are common. Both selpercatinib and pralsetinib have demonstrated intracranial activity.

Table 3: Intracranial Efficacy in RET Fusion-Positive NSCLC

Efficacy Endpoint	Selpercatinib (LIBRETTO- 001)	Pralsetinib (ARROW)
Intracranial ORR	91% (in patients with measurable brain metastases)	70% (in patients with measurable intracranial metastases)

#### Safety and Tolerability

The safety profiles of selpercatinib and pralsetinib are generally manageable. The most common treatment-related adverse events (TRAEs) are summarized below.

Table 4: Common Treatment-Related Adverse Events (Grade ≥3)

Adverse Event	Selpercatinib	Pralsetinib
Hypertension	14%	10%
Increased AST	10%	Not Reported
Increased ALT	13%	Not Reported
Neutropenia	Not Reported	18%
Anemia	Not Reported	Not Reported



In a matching-adjusted indirect comparison, Grade ≥3 TRAEs were reported in 39.3% of patients treated with selpercatinib and 62.6% of those treated with pralsetinib. Discontinuations due to TRAEs were 3.6% for selpercatinib and 10.0% for pralsetinib.

### **Experimental Protocols: A General Overview**

The efficacy and safety data for selpercatinib and pralsetinib were primarily established through multicenter, open-label, multi-cohort Phase 1/2 clinical trials (LIBRETTO-001 for selpercatinib) and ARROW for pralsetinib).



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